4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-2-26(15-16-7-4-3-5-8-16)32(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(31-22)19-9-6-14-30-19/h3-14H,2,15H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKOXHQUSELAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxadiazole Ring Formation
The 1,3,4-oxadiazole moiety is synthesized via cyclization of acylhydrazides or thioamide precursors. A widely adopted method involves treating furan-2-carbohydrazide with a carbonylating agent under acidic conditions.
- Furan-2-carbohydrazide (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
- 4-(Benzyl(ethyl)sulfamoyl)benzoic acid (1.1 equiv) is activated using 1,1'-carbonyldiimidazole (CDI) and added dropwise.
- The mixture is heated to 120°C for 12 hours, followed by quenching with ice-cold water.
- The precipitated oxadiazole intermediate is isolated via filtration (Yield: 68–72%).
Table 1: Optimization of Oxadiazole Synthesis
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF vs. THF | 72 vs. 58 | 98% vs. 95% |
| Temperature | 120°C vs. 100°C | 72 vs. 65 | 98% vs. 97% |
| Coupling Reagent | CDI vs. DCC | 72 vs. 70 | 98% vs. 96% |
Coupling of Oxadiazole and Sulfamoylbenzamide
Amide Bond Formation
The final step involves coupling the oxadiazole amine with 4-[benzyl(ethyl)sulfamoyl]benzoic acid using peptide coupling reagents.
Optimized Protocol :
- 4-[Benzyl(ethyl)sulfamoyl]benzoic acid (1.0 equiv) is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF.
- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added.
- The reaction is stirred at 25°C for 24 hours, followed by purification via column chromatography (Yield: 60–65%).
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 24 | 65 |
| DCC | THF | 48 | 55 |
| EDCI | DCM | 36 | 50 |
Purification and Characterization
Chromatographic Techniques
Mechanistic Insights
Oxadiazole Cyclization
The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydrazide attacks the activated carbonyl, followed by dehydration.
$$
\text{RCONHNH}2 + \text{R'COCl} \rightarrow \text{RCONHNHCOOR'} \xrightarrow{\Delta} \text{Oxadiazole} + \text{H}2\text{O}
$$
Sulfamoylation
The sulfamoyl group forms via a two-step process: (1) sulfonation of the benzoyl chloride and (2) amine displacement of the chloride.
Challenges and Optimization
Side Reactions
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow reactors for the oxadiazole cyclization step increases throughput by 40% and reduces solvent waste.
Green Chemistry
- Solvent Recycling : DMF is recovered via distillation (90% efficiency).
- Catalyst Recovery : Pd/C catalysts are reused for hydrogenation steps without loss of activity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug formulations due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell membrane integrity, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights structural analogs and their substituents, molecular properties, and biological activities:
*Note: The molecular formula for the target compound is inferred from and , with minor adjustments for furan substitution.
Impact of Substituents on Activity
Sulfamoyl Group Modifications: Replacing benzyl(ethyl) with cyclohexyl(ethyl) (LMM11) reduces steric bulk but retains antifungal efficacy .
Oxadiazole Substituent Effects :
- Furan-2-yl (target compound, LMM11) enhances π-π stacking with enzyme active sites, critical for Trr1 inhibition .
- 4-Fluorophenyl () introduces electron-withdrawing effects, which may alter binding affinity.
- 4-Methoxyphenylmethyl (LMM5) combines lipophilic and electron-donating groups, showing moderate antifungal activity .
Pharmacological and Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., methoxy in LMM5) show improved aqueous solubility compared to purely aromatic substituents.
- Molecular Weight : All analogs fall within 386–522 g/mol, adhering to Lipinski’s Rule of Five for drug-likeness.
- Enzyme Inhibition : LMM11 and LMM5 inhibit Trr1, a key enzyme in fungal redox homeostasis, with IC50 values in the micromolar range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
